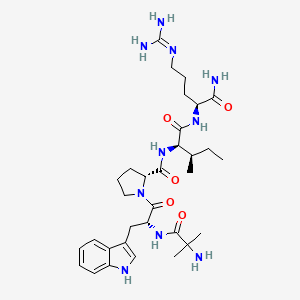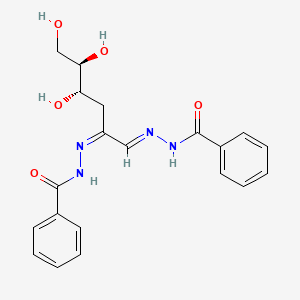
3-Deoxy-D-glucosone-bis(benzoylhydrazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Deoxy-D-glucosone-bis(benzoylhydrazone) is a synthetic compound that has been used in the synthesis of saccharides and oligosaccharides .
Chemical Reactions Analysis
3-Deoxy-D-glucosone-bis(benzoylhydrazone) is a highly reactive compound. It’s a precursor for the formation of advanced glycation endproducts because it readily reacts with protein amino groups .Physical And Chemical Properties Analysis
3-Deoxy-D-glucosone-bis(benzoylhydrazone) is a white powder with a molecular weight of 239. It is soluble in methanol, ethanol, acetone, and chloroform . The CAS number for this compound is 32443-70-2 .Aplicaciones Científicas De Investigación
Synthesis of Saccharides and Oligosaccharides
3-Deoxy-D-glucosone-bis(benzoylhydrazone) is a synthetic compound that has been used in the synthesis of saccharides and oligosaccharides . This reagent can be used for the methylation of glycosyl groups, as well as the modification of carbohydrate chains to produce complex carbohydrates .
Marker for Diabetes
3-Deoxyglucosone (3DG), a related compound, is a sugar that is notable because it is a marker for diabetes . It reacts with protein to form advanced glycation end-products (AGEs), which contribute to diseases such as the vascular complications of diabetes .
Role in Vascular Complications of Diabetes
The reaction of 3DG with protein to form AGEs contributes to the vascular complications of diabetes . This process is believed to play a role in the development of these complications .
Contribution to Atherosclerosis
AGEs, formed by the reaction of 3DG with protein, contribute to diseases such as atherosclerosis . This highlights the potential role of 3-Deoxy-D-glucosone-bis(benzoylhydrazone) in understanding and potentially treating this condition .
Role in Hypertension
The formation of AGEs by 3DG also contributes to hypertension . This suggests that 3-Deoxy-D-glucosone-bis(benzoylhydrazone) could be used in research to better understand the mechanisms behind this condition .
Contribution to Alzheimer’s Disease
AGEs, formed by the reaction of 3DG with protein, also contribute to diseases such as Alzheimer’s disease . This highlights the potential role of 3-Deoxy-D-glucosone-bis(benzoylhydrazone) in Alzheimer’s disease research .
Role in Inflammation and Aging
The formation of AGEs by 3DG contributes to inflammation and aging . This suggests that 3-Deoxy-D-glucosone-bis(benzoylhydrazone) could be used in research to better understand these processes .
Elucidating and Forestalling the Formation of AGEs
3-Deoxy-D-glucosone-bis(benzoylhydrazone) emerges as a promising protagonist in the realm of biomedicine due to its profound utility in elucidating and forestalling the formation of advanced glycation end products (AGEs) .
Mecanismo De Acción
Target of Action
3-Deoxy-D-glucosone-bis(benzoylhydrazone) is a synthetic compound that has been used in the synthesis of saccharides and oligosaccharides . Its primary targets are the glycosyl groups present in these complex carbohydrates . These glycosyl groups play a crucial role in various biological processes, including cellular communication and immune response.
Mode of Action
The compound interacts with its targets by methylation of glycosyl groups . This methylation process is a chemical reaction where a methyl group is added to the glycosyl groups, leading to the modification of carbohydrate chains . This modification can result in the production of complex carbohydrates.
Biochemical Pathways
The biochemical pathway affected by 3-Deoxy-D-glucosone-bis(benzoylhydrazone) is the formation of advanced glycation end products (AGEs) . AGEs are proteins or lipids that become glycated after exposure to sugars. They are implicated in various health disorders, including diabetes, atherosclerosis, and aging .
Pharmacokinetics
Given its solubility in methanol, ethanol, acetone, and chloroform , it can be inferred that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of 3-Deoxy-D-glucosone-bis(benzoylhydrazone)'s action primarily involve the prevention of AGE formation . By modifying carbohydrate chains and preventing AGE formation, the compound can potentially counter diabetic complications, such as diabetic nephropathy and retinopathy .
Propiedades
IUPAC Name |
N-[(E)-[(2Z,4S,5R)-2-(benzoylhydrazinylidene)-4,5,6-trihydroxyhexylidene]amino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c25-13-18(27)17(26)11-16(22-24-20(29)15-9-5-2-6-10-15)12-21-23-19(28)14-7-3-1-4-8-14/h1-10,12,17-18,25-27H,11,13H2,(H,23,28)(H,24,29)/b21-12+,22-16-/t17-,18+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSXOOVXUKPJIB-QPQTXSQFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC(=NNC(=O)C2=CC=CC=C2)CC(C(CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C(=N\NC(=O)C2=CC=CC=C2)/C[C@@H]([C@@H](CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Deoxy-D-glucosone-bis(benzoylhydrazone) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1139615.png)

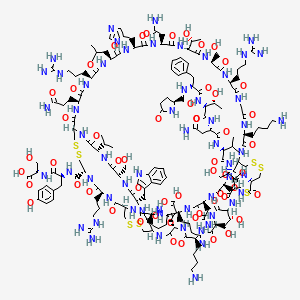

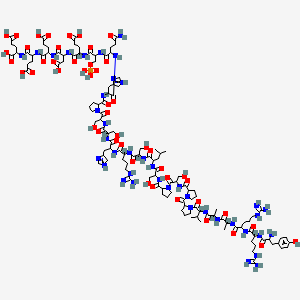
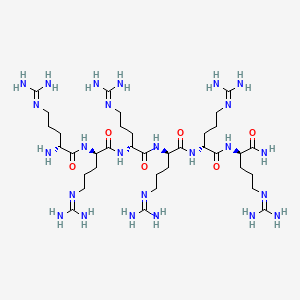
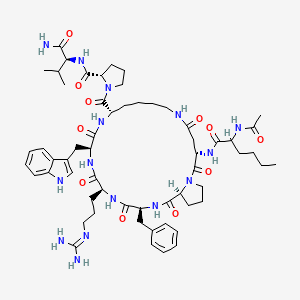
![2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1139629.png)
